

physical properties of 2-Bromo-4-methoxy-6-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-6-nitroaniline

Cat. No.: B175964

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An In-depth Technical Guide to the Physical Properties of **2-Bromo-4-methoxy-6-nitroaniline**

Introduction: A Molecule of Synthetic Importance

2-Bromo-4-methoxy-6-nitroaniline is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its trifunctional nature—possessing an amine, a nitro group, and a bromine atom on a methoxy-substituted benzene ring—provides multiple reactive sites for constructing more complex molecular architectures. This guide offers a detailed examination of its core physical and spectroscopic properties, providing researchers, scientists, and drug development professionals with the foundational data necessary for its effective use in experimental design, reaction optimization, and material characterization.

Section 1: Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the bedrock of any scientific investigation. The following identifiers and structural details provide an unambiguous profile for **2-Bromo-4-methoxy-6-nitroaniline**.

Chemical Identifiers

A consistent and accurate identification is crucial for sourcing and regulatory compliance. The primary identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	10172-35-7	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃	[2]
Molecular Weight	247.05 g/mol	[2]
IUPAC Name	2-Bromo-4-methoxy-6-nitroaniline	N/A
Synonyms	Benzenamine, 2-bromo-4-methoxy-6-nitro-	N/A
InChI Key	FYCRRMSGEDGSFS-UHFFFAOYSA-N	

Molecular Structure

The arrangement of atoms and functional groups dictates the compound's reactivity and physical behavior. The nitro and amino groups are positioned ortho to the bromine atom, while the methoxy group is para to the bromine. This specific substitution pattern influences the molecule's electronic properties and steric accessibility.

Caption: 2D structure of **2-Bromo-4-methoxy-6-nitroaniline**.

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions, particularly in solvent selection and reaction temperature control.

Property	Value	Notes
Physical Form	Solid	
Appearance	Pale yellow to yellow or orange powder/crystal	[3]
Melting Point	117-121 °C	This range indicates the temperature at which the solid transitions to a liquid, a key parameter for purity assessment.
Boiling Point	352.1 ± 37.0 °C at 760 mmHg	This is a predicted value; substituted anilines often decompose at high temperatures.
Solubility	Poorly soluble in water; soluble in organic solvents like ethanol and dichloromethane.	Inferred from structurally similar compounds.[4] The polar nitro and amine groups are countered by the larger, nonpolar aromatic structure.
Storage	Store at 4°C, protected from light, under an inert atmosphere.	Cool, dark, and inert conditions prevent degradation from light or oxidation.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity and purity. While specific spectra for this compound are not publicly cataloged, the expected signals can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The two aromatic

protons will appear as doublets in the aromatic region (typically 6.0-8.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing nitro group and electron-donating amine and methoxy groups. The amine protons will likely appear as a broad singlet, and the methoxy protons will be a sharp singlet around 3.8-4.0 ppm.

- ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each carbon; for example, the carbon attached to the nitro group will be shifted significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
N-H (Amine)	3300-3500	Symmetric & Asymmetric Stretch
C-H (Aromatic)	3000-3100	Stretch
C-H (Methoxy)	2850-3000	Stretch
C=C (Aromatic)	1450-1600	Stretch
N-O (Nitro)	1500-1550 and 1300-1370	Asymmetric & Symmetric Stretch
C-O (Methoxy)	1000-1300	Stretch
C-Br (Bromo)	500-600	Stretch

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition. For **2-Bromo-4-methoxy-6-nitroaniline**, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to

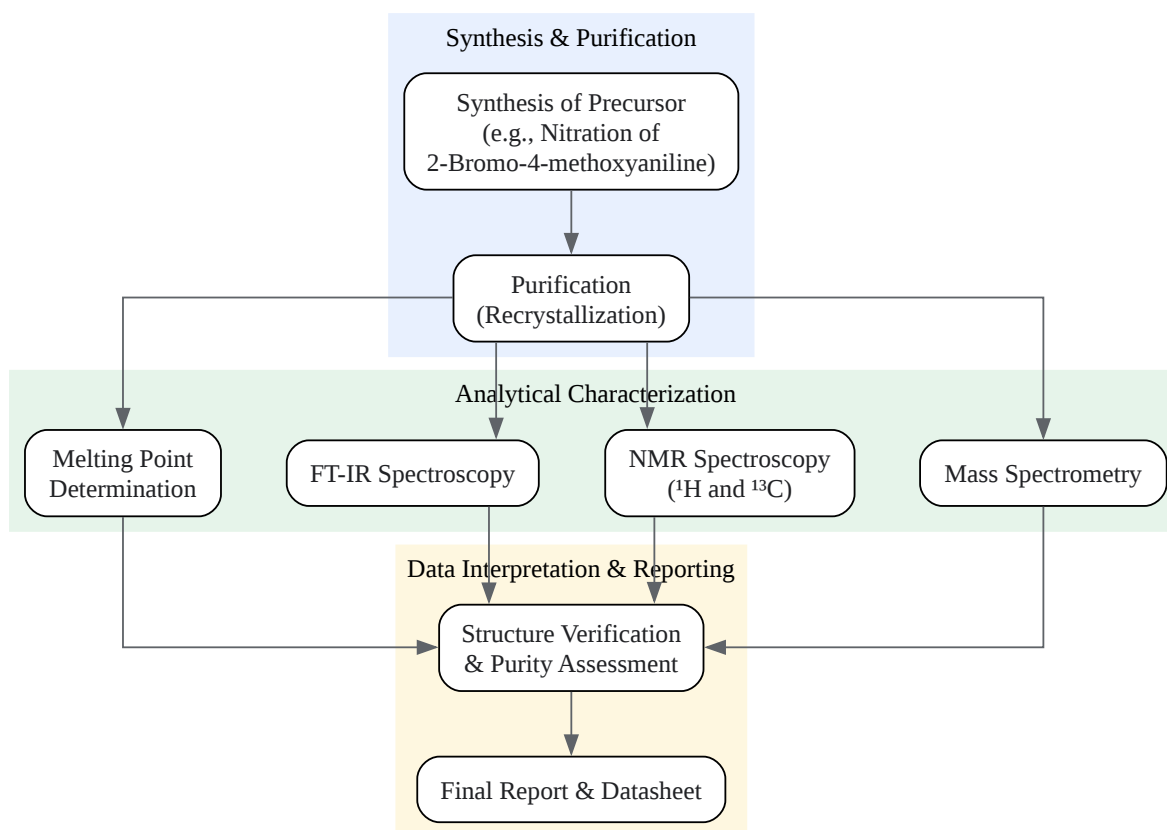
the presence of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 246 and 248).

Section 4: Experimental Methodologies

The trustworthiness of physical data relies on robust and validated experimental protocols. The following sections detail the standard procedures for characterizing a compound like **2-Bromo-4-methoxy-6-nitroaniline**.

Workflow for Physicochemical Characterization

A systematic approach is essential for obtaining reliable data. The workflow begins with sample preparation and proceeds through multiple analytical techniques to build a comprehensive profile of the compound.



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Caption: General workflow for the synthesis and characterization of an organic compound.

Protocol 1: Synthesis via Nitration (Representative)

Causality: This protocol is based on the common electrophilic aromatic substitution reaction for introducing a nitro group onto an activated benzene ring. The precursor, 2-Bromo-4-methoxyaniline, has two activating groups (amine and methoxy), making the nitration reaction highly favorable. Acetic acid is used as a solvent, and a nitrating agent is added carefully at a controlled temperature to prevent over-nitration and side reactions.

Materials:

- 2-Bromo-4-methoxyaniline
- Glacial Acetic Acid
- Nitrating mixture (e.g., $\text{HNO}_3/\text{H}_2\text{SO}_4$)
- Ice bath
- Stir plate and magnetic stir bar
- Filtration apparatus

Procedure:

- **Dissolution:** Dissolve the starting material, 2-Bromo-4-methoxyaniline, in glacial acetic acid in a flask equipped with a stir bar.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C. This is critical to control the exothermic nitration reaction and improve regioselectivity.
- **Nitration:** Add the nitrating mixture dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.
- **Precipitation:** Pour the reaction mixture slowly into a beaker of ice water. The product, being less soluble in water, will precipitate out as a solid.
- **Isolation:** Collect the solid product by vacuum filtration, washing it with cold water to remove residual acid.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure **2-Bromo-4-methoxy-6-nitroaniline**.

Protocol 2: Spectroscopic Sample Preparation

Causality: Proper sample preparation is paramount for acquiring high-quality spectroscopic data. The chosen solvent must dissolve the analyte without interfering with the measurement.

NMR Spectroscopy:

- Accurately weigh approximately 5-10 mg of the purified solid.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ^1H NMR spectrum.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the tube and invert several times to ensure a homogeneous solution before placing it in the spectrometer.^[5]

FT-IR Spectroscopy (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used because it is transparent to infrared radiation.
- Press the finely ground mixture into a thin, transparent pellet using a hydraulic press.
- Analyze the pellet in the FT-IR spectrometer against a background of a pure KBr pellet to subtract any atmospheric or instrumental interference.^[5]

Section 5: Safety and Handling

Understanding the hazards associated with a chemical is non-negotiable for ensuring laboratory safety.

- GHS Pictogram: GHS07 (Harmful)
- Signal Word: Warning
- Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Always handle **2-Bromo-4-methoxy-6-nitroaniline** in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

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